3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one
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Overview
Description
3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a prop-2-yn-1-yl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and results in the formation of the thiazole ring. The reaction can be catalyzed by various reagents, including acids and bases, to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the prop-2-yn-1-yl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoles with different functional groups.
Scientific Research Applications
3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: Similar in structure but contains a benzimidazole ring instead of a thiazole ring.
3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: Contains a carbazole ring and exhibits different chemical properties.
Uniqueness
3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct reactivity and biological activity. Its prop-2-yn-1-yl group also allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C6H5NOS |
---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
3-prop-2-ynyl-1,3-thiazol-2-one |
InChI |
InChI=1S/C6H5NOS/c1-2-3-7-4-5-9-6(7)8/h1,4-5H,3H2 |
InChI Key |
YWWMJWVJBMCDNA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=CSC1=O |
Origin of Product |
United States |
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